tert-butyl 3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate

Lipophilicity Drug-likeness Physicochemical property

Choose this achiral, Boc-protected pyrrolidine-pyridazine building block (CAS 2549018-21-3) to eliminate stereochemical complexity in parallel synthesis. Its logP 2.87 and TPSA 75.3 Ų balance CNS permeability for peripheral target design, while the acid-labile Boc group enables orthogonal deprotection and late-stage diversification—ideal for PROTACs, biotinylation, or fluorescent labeling. A cost-efficient alternative to chiral analogs for high-throughput library production.

Molecular Formula C20H25N3O3
Molecular Weight 355.4 g/mol
CAS No. 2549018-21-3
Cat. No. B6439917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate
CAS2549018-21-3
Molecular FormulaC20H25N3O3
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)COC2=NN=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C20H25N3O3/c1-20(2,3)26-19(24)23-12-11-15(13-23)14-25-18-10-9-17(21-22-18)16-7-5-4-6-8-16/h4-10,15H,11-14H2,1-3H3
InChIKeyYLVFHVASTUVPGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate (CAS 2549018-21-3): Core Structural and Physicochemical Identity for Procurement Decisions


tert-Butyl 3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate (CAS 2549018-21-3) is a Boc-protected pyrrolidine building block featuring a 6-phenylpyridazin-3-yl moiety connected via an oxy-methyl linker . This compound belongs to the 6-phenylpyridazine class, a privileged scaffold associated with diverse biological activities including α7 nicotinic acetylcholine receptor (nAChR) modulation, kinase inhibition, and anti-inflammatory effects [1]. With a computed logP of 2.87 and a topological polar surface area (TPSA) of 75.3 Ų, it occupies a distinct physicochemical space among structurally related intermediates . The presence of the acid-labile Boc protecting group enables orthogonal deprotection strategies in multi-step synthetic sequences, while the absence of chiral centers eliminates stereochemical complexity during scale-up and characterization .

Why Structurally Similar Pyrrolidine-Pyridazine Building Blocks Cannot Be Interchanged with CAS 2549018-21-3


Within the pyrrolidine-pyridazine building block family, seemingly minor structural variations produce quantifiable differences in lipophilicity, hydrogen-bonding capacity, and synthetic accessibility that directly affect downstream assay performance and synthetic route design . For instance, replacing the ester carbonyl with a carboxamide (as in the N-tert-butyl carboxamide analog) reduces computed logP from 2.87 to 2.50 while introducing an H-bond donor, altering solubility and permeability profiles . Conversely, switching the oxy-methyl linker to a direct amino linkage (as in tert-butyl (1-(6-phenylpyridazin-3-yl)pyrrolidin-3-yl)carbamate) increases logP to 3.25 and reduces TPSA from 75.3 to 67.4 Ų, shifting the balance toward greater membrane permeability at the potential cost of aqueous solubility [1]. The 6-phenyl substituent further distinguishes this compound from its 6-methyl analog (CAS 1261233-20-8), where the loss of the phenyl ring reduces molecular weight by 76 Da and eliminates π-π stacking capability critical for target engagement in programs such as α7 nAChR agonist development [2]. These differences render simple one-for-one substitution scientifically unsound without re-optimization of the entire synthetic or screening workflow.

Head-to-Head Comparative Evidence: Quantifiable Differentiation of CAS 2549018-21-3 from Closest Structural Analogs


Lipophilicity (logP) Comparison: Intermediate logP of 2.87 Positions Target Between Carboxamide and Amino-Linked Analogs

The target compound exhibits a computed logP of 2.87, which is 0.37 log units higher than the N-tert-butyl carboxamide analog (XLogP3 = 2.50) and 0.38 log units lower than the amino-linked analog tert-butyl (1-(6-phenylpyridazin-3-yl)pyrrolidin-3-yl)carbamate (LogP = 3.25) [1]. This intermediate lipophilicity value positions the compound closer to the optimal drug-like range (logP 1–3) while retaining sufficient hydrophobic character for favorable protein-ligand interactions .

Lipophilicity Drug-likeness Physicochemical property

Topological Polar Surface Area (TPSA) Differentiation: Target TPSA of 75.3 Ų Exceeds Amino-Linked Analog by 7.9 Ų

The target compound has a computed TPSA of 75.3 Ų, which is 7.9 Ų higher than that of the amino-linked analog tert-butyl (1-(6-phenylpyridazin-3-yl)pyrrolidin-3-yl)carbamate (TPSA = 67.4 Ų) [1]. This difference arises from the oxy-methyl linker contributing an additional oxygen atom (HBA = 6 in the target vs. HBA = 5 in the amino analog). TPSA values above 70 Ų are generally associated with reduced passive CNS penetration, making the target compound potentially more suitable for peripherally targeted programs where CNS exclusion is desirable [2].

Polar surface area CNS permeability Physicochemical property

6-Phenyl vs. 6-Methyl Substituent Differentiation: 76 Da Molecular Weight Increase and π-π Stacking Capability Essential for α7 nAChR Target Engagement

The target compound incorporates a 6-phenyl substituent on the pyridazine ring (MW 355.4), which is critical for high-affinity α7 nAChR binding as demonstrated by A-582941 (Ki = 10.8 nM for rat α7, 16.7 nM for human α7) . In contrast, the 6-methyl analog (S)-3-(6-methyl-pyridazin-3-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1261233-20-8) has a molecular weight of only 279.34 g/mol, representing a 76 Da reduction . Published SAR studies on the 6-phenylpyridazine series confirm that removal or replacement of the 6-phenyl group abolishes or drastically reduces α7 nAChR activity, with analogs lacking this group showing EC50 values >10,000 nM compared to <10 nM for the phenyl-bearing compounds [1].

6-Phenylpyridazine α7 nAChR Structure-activity relationship

Synthetic Yield Benchmarking: Related 6-Phenylpyridazine-Pyrrolidine Compound Achieves 73% Isolated Yield Under Standard Conditions

A closely related compound, tert-butyl (1-(6-phenylpyridazin-3-yl)pyrrolidin-3-yl)carbamate (CAS 1204601-23-9), was synthesized via reaction of 3-chloro-6-phenylpyridazine with 3-(Boc-amino)pyrrolidine in DMSO with N,N-diisopropylethylamine as base, yielding 73% isolated yield after 18 hours [1]. This provides a benchmark for the synthetic accessibility of the 6-phenylpyridazine-pyrrolidine compound class. The target compound's oxy-methyl linker (vs. the amino linker in the benchmark) may offer a distinct reactivity profile, as ether linkages are generally more chemically stable than secondary amines toward oxidative conditions, potentially simplifying downstream purification and storage [2].

Synthetic yield Process chemistry Scalability

Absence of Chiral Center: Achiral Nature Eliminates Stereochemical Complexity Relative to (S)-6-Methyl Analog

The target compound CAS 2549018-21-3 contains zero chiral centers, as confirmed by mcule property analysis (R/S chiral centers = 0, undefined chiral centers = 0) . In contrast, the structurally related (S)-3-(6-methyl-pyridazin-3-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1261233-20-8) is a single enantiomer (S configuration) with a defined stereocenter at the pyrrolidine 3-position . The achiral nature of the target compound eliminates the need for chiral chromatography, asymmetric synthesis, or enantiomeric excess determination during quality control, directly reducing procurement costs and analytical burden.

Stereochemistry Synthesis simplicity Analytical characterization

Optimal Deployment Scenarios for tert-Butyl 3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate Based on Quantitative Differentiation Evidence


Neuroscience Drug Discovery: α7 nAChR Agonist Lead Optimization Programs

The 6-phenylpyridazine moiety is a validated pharmacophore for α7 nAChR agonism, with A-582941 demonstrating Ki values of 10.8 nM (rat) and 16.7 nM (human) . The target compound serves as a key protected intermediate for generating focused libraries of α7 nAChR ligands. Its intermediate logP (2.87) and TPSA (75.3 Ų) provide a balanced physicochemical starting point for CNS drug design, while the Boc group allows late-stage diversification after pyrrolidine deprotection .

Peripheral Target Programs Requiring Reduced CNS Penetration Risk

With a TPSA of 75.3 Ų – above the widely recognized threshold of 70 Ų for passive CNS penetration – the target compound is particularly well-suited as a building block for peripheral drug targets (e.g., JAK3 kinase inhibitors, anti-inflammatory agents) where CNS exclusion is therapeutically desirable . This differentiates it from the amino-linked analog (TPSA 67.4 Ų), which falls below the CNS threshold and may introduce unwanted central exposure [1].

High-Throughput Library Synthesis Requiring Achiral Building Blocks

The compound's achiral nature (0 chiral centers) eliminates stereochemical complexity, making it an ideal scaffold for parallel synthesis and high-throughput library production where consistent, predictable reactivity across all members of the library is essential . Procurement teams prioritizing cost-efficient diversification should prefer this achiral building block over its enantiopure analogs (e.g., CAS 1261233-20-8), which require additional chiral purity documentation and incur higher synthesis costs .

Medicinal Chemistry Programs Leveraging Orthogonal Boc Deprotection for Conjugation Strategies

The acid-labile Boc protecting group on the pyrrolidine nitrogen enables selective deprotection under mild acidic conditions (e.g., TFA/CH₂Cl₂), orthogonal to the relatively stable ether linkage connecting the pyrrolidine to the 6-phenylpyridazine core . This orthogonality supports diverse downstream chemistries including amide coupling for PROTAC linker attachment, biotinylation for target engagement studies, or fluorescent labeling for cellular imaging applications, providing synthetic flexibility not available in unprotected analogs like A-582941 .

Quote Request

Request a Quote for tert-butyl 3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.